molecular formula C11H12O3S B12124585 Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide CAS No. 57465-41-5

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide

Cat. No.: B12124585
CAS No.: 57465-41-5
M. Wt: 224.28 g/mol
InChI Key: RBOCUIDHIVAERG-UHFFFAOYSA-N
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Description

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis. This particular compound features a methoxyphenyl group attached to the thiophene ring, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with a suitable thiophene precursor in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2,3-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide: A closely related compound with similar structural features but different reactivity and applications.

    Thiophene, 2,5-dihydro-3-(4-hydroxyphenyl)-, 1,1-dioxide: Another analog with a hydroxyl group instead of a methoxy group, which can influence its chemical and biological properties.

Uniqueness

Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is unique due to the presence of the methoxyphenyl group, which can enhance its solubility, stability, and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57465-41-5

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C11H12O3S/c1-14-11-4-2-9(3-5-11)10-6-7-15(12,13)8-10/h2-6H,7-8H2,1H3

InChI Key

RBOCUIDHIVAERG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCS(=O)(=O)C2

Origin of Product

United States

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